molecular formula C7H7Cl2NO2 B017519 Methyl 4-chloropicolinate hydrochloride CAS No. 176977-85-8

Methyl 4-chloropicolinate hydrochloride

Cat. No. B017519
M. Wt: 208.04 g/mol
InChI Key: PAGFSBPYVNFHAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-chloropicolinate hydrochloride involves several steps, starting from picolinic acid. Through chlorination and esterification, the intermediate methyl 4-chloropicolinate is prepared. This compound can be further transformed into various derivatives through reactions such as amidation and nucleophilic substitution. For instance, Yao Jian-wen (2012) reported a method that features simple operation, high yield, and is considered green chemistry (Yao Jian-wen, 2012).

Molecular Structure Analysis

The molecular structure of methyl 4-chloropicolinate hydrochloride and its derivatives can be characterized using spectroscopic methods such as Fourier transform infrared (FTIR), Fourier transform Raman spectra, and nuclear magnetic resonance (NMR) spectroscopy. For example, the study by Balachandran et al. (2014) provides a computational insight into the structure of methyl L-prolinate hydrochloride, which is synthesized from L-proline amino acid, showcasing the utility of computational methods in understanding molecular structures (Balachandran et al., 2014).

Chemical Reactions and Properties

Methyl 4-chloropicolinate hydrochloride undergoes various chemical reactions, leading to the formation of diverse compounds. Its reactivity has been utilized in synthesizing new derivatives with potential biological activities. For instance, Konduri et al. (2021) designed and synthesized novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea derivatives, highlighting the compound's versatility in chemical synthesis (Konduri et al., 2021).

Scientific Research Applications

  • Obesity Research : Chronic administration of a derivative of Methyl 4-chloropicolinate hydrochloride led to reduced food intake and weight gain in obese rats, with increased free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).

  • Electrochemical Oxidation : Electrochemical oxidation of a related compound, 4-chloro-3-methyl phenol, using specific electrodes effectively transforms chlorine into hypochlorite and chloride ion, suggesting its utility in water treatment processes (Song et al., 2010).

  • Chemical Synthesis : Methyl 4-chloropicolinate hydrochloride is used in synthesizing 2-Amino-4-chloropyridine, with an overall yield of 68.5%, indicating its role in large-scale chemical production (Liao Jian-qiao, 2010).

  • Stability Analysis : A study on methyl chloride, a compound related to Methyl 4-chloropicolinate hydrochloride, revealed its high thermal stability, significant for various industrial applications (Wu & Won, 2000).

  • Corrosion Inhibition : 4-methyl pyrazole, a derivative, effectively inhibits iron corrosion in hydrochloric acid solutions, which is significant for metal protection (Khaled, Abdel-Rehim, & Sakr, 2012).

  • Environmental Cleanup : Zinc hydroxide, electrochemically synthesized, effectively adsorbs hazardous compounds related to Methyl 4-chloropicolinate hydrochloride from water, indicating its role in environmental remediation (Kamaraj et al., 2018).

  • Pharmacology : Dichlofop-methyl, a derivative, acts as a strong auxin antagonist with implications in plant physiology and potentially agriculture (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

  • Antimicrobial Research : New 4-chloropyridin-2-yl derivatives synthesized from 4-chloropicolinamide show promising bacteriostatic and tuberculostatic activity (Bogdanowicz et al., 2009).

  • Toxicology : The behavior of chlorpyrifos-methyl in soil and sediment has been studied, providing insights into the environmental impact of such chemicals (Finocchiaro, Meli, & Gennari, 2004).

  • Drug Development : Novel chloropicolinate amides and urea derivatives show promising antimycobacterial activity with low cytotoxicity, indicating potential in drug development (Konduri et al., 2021).

Safety And Hazards

Methyl 4-chloropicolinate is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It can cause skin and serious eye irritation. Precautionary measures include washing hands and skin thoroughly after handling, wearing protective gloves, clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 4-chloropyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGFSBPYVNFHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586514
Record name Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloropicolinate hydrochloride

CAS RN

176977-85-8
Record name Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176977-85-8
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Synthesis routes and methods

Procedure details

H2O (18 mL) was added dropwise to a stirred suspension of picolinic acid hydrochloride, compound 1 (157.9 g, 1.0 mol) in thionyl chloride (400 mL). The resulting mixture was heated under reflux for 4 days giving a clear orange solution. After cooling to ambient temperature, the solution was concentrated to a syrup and the residue coevaporated with toluene (2×500 mL). The residue was dissolved in toluene (1 L) and cooled to 0-5° C. Methanol (44.0 g, 1.0 mol) was added dropwise to the ice cold reaction mixture giving a heavy white precipitate. This precipitate was collected by filtration, washed with toluene (3×100 mL) and dried at 40° C. for 24 hr to give 176.5 g (85%) of compound 2 as a white crystalline solid.
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 1
Quantity
157.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
O Lohse - Synthetic communications, 1996 - Taylor & Francis
… DMF at 72 "C over 24 hours afforded, after quenching with methanol5, methyl 4-chloropicolinate hydrochloride 2 in a good yield (Scheme 2). The product, contaminated by the 2,4-…
Number of citations: 17 www.tandfonline.com
SJ Berthel, IM Marks, X Yin, SG Mischke… - Anti-cancer …, 2002 - journals.lww.com
Ro 41-4439, a phenyl-pyridine-2-carboxylic acid derivative, was identified by a cell-based screening approach that exploits the differences between normal and cancer cells in their …
Number of citations: 3 journals.lww.com
KS Gudmundsson, JM Hinkley, MS Brieger… - Synthetic …, 1997 - Taylor & Francis
An efficient large scale synthesis of 2-amino-4-chloropyridine (3) has been achieved through a modification of existing literature procedures. Compound 3 was used to prepare the …
Number of citations: 16 www.tandfonline.com
KS Gudmundsson - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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